(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as curcumin, is a natural polyphenol compound found in the rhizome of turmeric (Curcuma longa). It has been widely studied for its various biological and pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Scientific Research Applications
Antioxidant Activity
- A study by Sulpizio et al. (2016) explored the synthesis and structure of various 2'-aminochalcone derivatives, including compounds structurally similar to (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. They assessed the antioxidant activity of these compounds, finding that certain derivatives exhibited strong antioxidant properties (Sulpizio et al., 2016).
Crystallographic and Geometric Analysis
- Yathirajan et al. (2007) and Jasinski et al. (2011) conducted studies focusing on the crystal structures of similar chalcone derivatives. These studies provide insights into the geometric parameters and crystallographic data of these compounds, which are crucial for understanding their physical and chemical properties (Yathirajan et al., 2007); (Jasinski et al., 2011).
Synthesis and Characterization
- Research by Tayade & Waghmare (2016) and Sadgir et al. (2020) includes the synthesis and characterization of chalcone derivatives, offering insights into the chemical structure and properties of these compounds, which can be relevant for understanding this compound (Tayade & Waghmare, 2016); (Sadgir et al., 2020).
Semiconducting Properties
- A study by Irfan et al. (2017) investigated chalcone derivatives for their semiconducting properties, highlighting the influence of methoxy groups on the semiconducting behavior of these materials, which could be relevant to the compound (Irfan et al., 2017).
Antiproliferative Activity
- Nurieva et al. (2015) synthesized combretastatin derivatives, including compounds related to this compound, and examined their cytotoxicity against human epithelial lung carcinoma cells, revealing potential antiproliferative activities (Nurieva et al., 2015).
Photophysical Properties
- Studies by Singh & Kanvah (2001) and Asiri et al. (2017) explored the photophysical properties of diarylethenes and DMHP dye, respectively. These investigations provide insights into the absorption, fluorescence, and solvatochromic properties of compounds structurally similar to this compound, which are crucial for applications in photonics and materials science (Singh & Kanvah, 2001); (Asiri et al., 2017).
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-9-5-4-8-14(16)15(19)12-11-13-7-6-10-17(21-2)18(13)22-3/h4-12H,1-3H3/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHVQEHLQQJKBD-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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